molecular formula C21H23F2N5O2S B3004338 1-(4-((2,5-二氟苄基)磺酰基)哌嗪-1-基)-7,8,9,10-四氢吡嗪并[1,2-b]吲唑 CAS No. 2034446-42-7

1-(4-((2,5-二氟苄基)磺酰基)哌嗪-1-基)-7,8,9,10-四氢吡嗪并[1,2-b]吲唑

货号: B3004338
CAS 编号: 2034446-42-7
分子量: 447.5
InChI 键: QCRMHJZJVQPGRE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures. For instance, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure . The synthesis of piperazine derivatives has been achieved through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains an indazole ring, which is a bicyclic compound composed of a benzene ring fused to a pyrazole ring .

科学研究应用

合成和药物化学

已经对源自相似结构的化合物进行了研究,重点是合成和药物化学应用。例如,Jadhav 等人(2017 年)的一项研究合成了衍生自 1-(2,6-二氟苄基)-1H-1,2,3-三唑-4-羧酸的带有哌嗪甲酰胺的新型化合物,其对各种细菌和真菌菌株表现出中等到良好的抗菌活性(Jadhav、Raundal、Patil 和 Bobade,2017 年)。此外,Balaraju 等人(2019 年)合成了相关化合物 1-(2-氟苯基)-3-(4-((吡啶-2-基)甲基)哌嗪-1-基)-1H-吲唑,并进行了对接研究以探索其在药物化学中的潜力(Balaraju、Kalyani 和 Laxminarayana,2019 年)

抗癌研究

Turov(2020 年)研究了多官能取代的 1,3-噻唑与哌嗪取代基的抗癌活性,揭示了它们在针对各种癌细胞系的体外筛选中的功效(Turov,2020 年)

化学合成和表征

在化学合成领域,Dequina 等人(2020 年)报道了 Rh 催化的叠氮环和 N-磺酰基-1,2,3-三唑的环扩展以产生脱氢哌嗪,突出了合成方法的进步(Dequina、Eshon、Raskopf、Fernández 和 Schomaker,2020 年)

受体拮抗剂开发

Borrmann 等人(2009 年)设计并合成了 1-烷基-8-(哌嗪-1-磺酰基)苯基黄嘌呤作为腺苷 A2B 受体拮抗剂,在它们的药理学特征中表现出显着的亲和力和选择性(Borrmann、Hinz、Bertarelli、Li、Florin、Scheiff 和 Müller,2009 年)

未来方向

The future directions for this compound could involve further work to modify the structures of the compounds to increase their activity and to decrease their cytotoxicity in humans and animals .

作用机制

属性

IUPAC Name

1-[4-[(2,5-difluorophenyl)methylsulfonyl]piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N5O2S/c22-16-5-6-18(23)15(13-16)14-31(29,30)27-11-9-26(10-12-27)21-20-17-3-1-2-4-19(17)25-28(20)8-7-24-21/h5-8,13H,1-4,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRMHJZJVQPGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)CC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。